N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGLAOPGZQYFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process.
Mode of Action
The compound interacts with its target, COX-2, by fitting into its active site. This interaction is facilitated by a methylsulfonyl group present in the compound, which acts as a COX-2 inhibitor pharmacophore. The compound’s interaction with COX-2 leads to the inhibition of the enzyme, thereby reducing the production of prostaglandins.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins, particularly PGE2, which are known to increase pain and tissue blood flow during inflammation.
Result of Action
The compound’s action results in a reduction of inflammation . In vitro assays have shown that the compound has a moderate to good selectivity for inhibiting the COX-2 enzyme. In vivo studies have demonstrated that the compound has dose-dependent anti-nociceptive (pain-relieving) activity.
Biochemical Analysis
Biochemical Properties
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The compound’s methylsulfonyl pharmacophore was found to be adequately placed into the COX-2 active site, indicating a potential role in biochemical reactions involving this enzyme.
Cellular Effects
The effects of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide on cells have been studied in vitro and in vivo. The compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme, which could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide involves its interaction with the COX-2 enzyme. The compound’s methylsulfonyl pharmacophore fits well into the COX-2 active site, potentially leading to the inhibition of the enzyme. This could result in changes in gene expression and other molecular-level effects.
Temporal Effects in Laboratory Settings
The compound’s effects on the COX-2 enzyme were observed in both in vitro and in vivo studies, suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide exhibited dose-dependent anti-nociceptive activity
Metabolic Pathways
Given its potential role as a COX-2 inhibitor, it may be involved in pathways related to the biosynthesis of prostaglandins.
Transport and Distribution
Its interaction with the COX-2 enzyme suggests that it may be transported to sites where this enzyme is active.
Subcellular Localization
Given its potential interaction with the COX-2 enzyme, it may be localized in areas where this enzyme is present.
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N4O2, with a molecular weight of approximately 358.4 g/mol. The structure includes an imidazo[1,2-a]pyrimidine moiety and a methoxy-substituted phenyl group, which contribute to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[1,2-a]pyrimidine Core : This can be achieved through the interaction of 2-aminoimidazole with various substituted maleimides or arylitaconimides.
- Acetamide Formation : The imidazo compound is then reacted with phenylacetic acid derivatives to form the final amide product.
- Purification : The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various gram-positive and gram-negative bacteria. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it may inhibit specific cellular pathways involved in tumor growth. For instance, it has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrating significant cytotoxic effects.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A549 | 30 | Inhibition of cell proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial activity of several imidazo[1,2-a]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics like penicillin and tetracycline .
- Anticancer Research : In another study focusing on the anticancer potential of imidazo derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through caspase activation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Hypothetical Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aromatic Rings | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~377.4 | ~3.2 | 3 | 5 |
| PF 43(1) Compound m | ~650.8 | ~4.5 | 4 | 7 |
| Oxadixyl | ~278.3 | ~2.8 | 2 | 4 |
Research Findings and Implications
- Substituent Effects: The methoxyphenyl group in the target compound could increase lipophilicity relative to PF 43(1) compounds’ polar hydroxy and dimethylphenoxy groups, affecting bioavailability .
- Acetamide vs. Sulfonamide : The phenylacetamide moiety may confer metabolic stability over flumetsulam’s sulfonamide, which is prone to enzymatic cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
